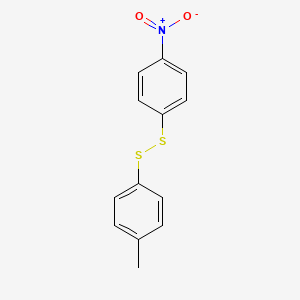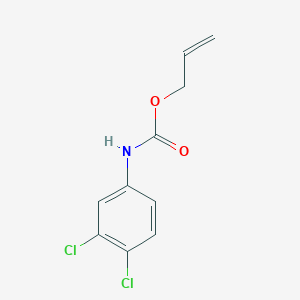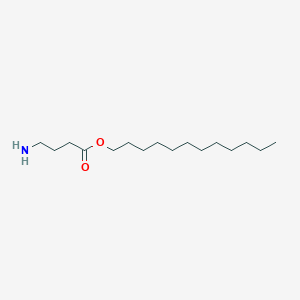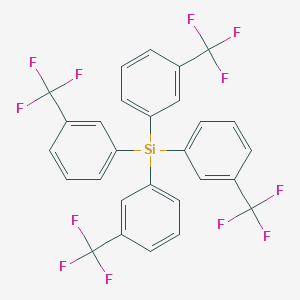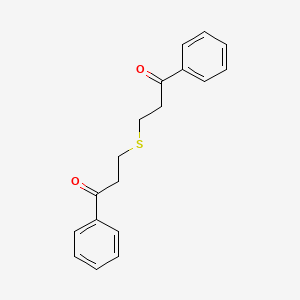
2-chloroethyl N-(2-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(2-chlorophenyl)carbamate typically involves the reaction of 2-chloroethylamine with 2-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
2-chloroethylamine+2-chlorophenyl isocyanate→2-chloroethyl N-(2-chlorophenyl)carbamate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl N-(2-chlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Hydrolysis Products: The primary products are 2-chloroethylamine and 2-chlorophenol.
Scientific Research Applications
2-chloroethyl N-(2-chlorophenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloroethyl N-(2-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can affect various biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloroethyl N-(2-ethylphenyl)carbamate: Similar structure but with an ethyl group instead of a chlorine atom.
2-chloroethyl N-(2,6-dichlorophenyl)carbamate: Contains an additional chlorine atom on the phenyl ring.
2-chloroethyl N-(4-chlorophenyl)carbamate: The chlorine atom is positioned differently on the phenyl ring.
Uniqueness
2-chloroethyl N-(2-chlorophenyl)carbamate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
25209-83-0 |
|---|---|
Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
2-chloroethyl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C9H9Cl2NO2/c10-5-6-14-9(13)12-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H,12,13) |
InChI Key |
VRBJYIKZFMXHKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)OCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


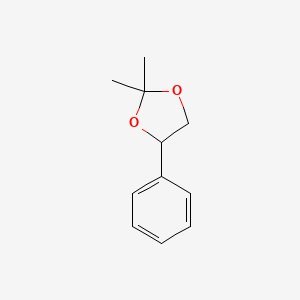
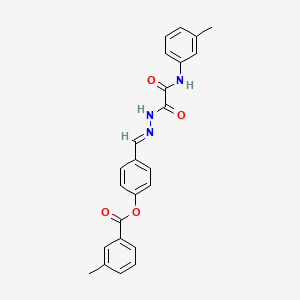
![[1,1'-Biphenyl]-4-yl 3-(furan-2-yl)acrylate](/img/structure/B11947748.png)
